![molecular formula C16H27NO4 B13510178 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly interesting due to its unique structure, which includes dicyclobutyl groups that can influence its reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired transformation.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce various functional groups.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action for 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate . Deprotection involves protonation of the carbonyl oxygen, leading to cleavage of the Boc group and release of the free amine .
類似化合物との比較
Similar Compounds
3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Another Boc-protected amino acid with similar properties.
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds use a different protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid is unique due to its dicyclobutyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
特性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC名 |
3,3-di(cyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12(10-6-4-7-10)11-8-5-9-11/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
IGGOTZVQGJSNNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(C1CCC1)C2CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


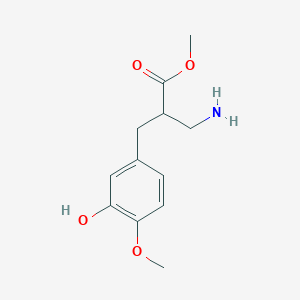

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
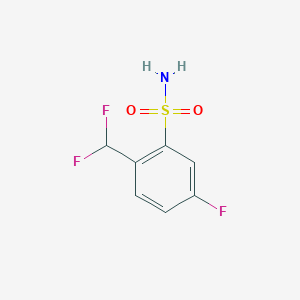
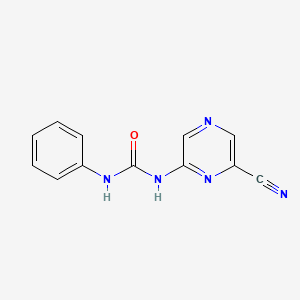

![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)

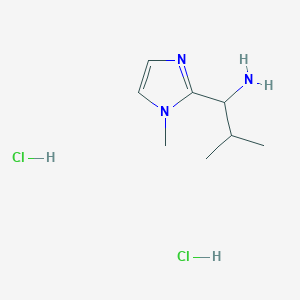
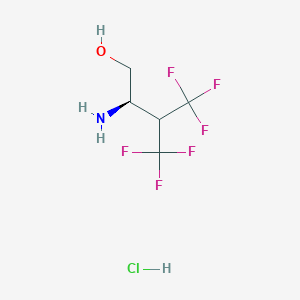
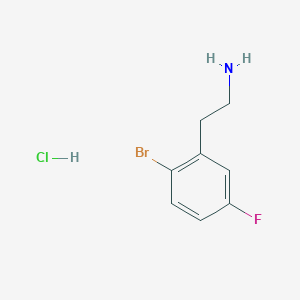
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)


